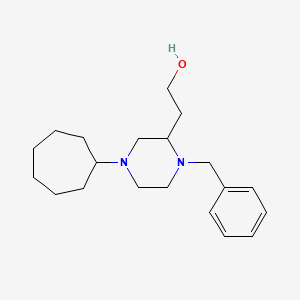![molecular formula C20H26ClN3 B6132481 [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a derivative of the aminoindole family and has been studied for its potential use in cancer treatment, as well as its effects on the nervous system.
Mechanism of Action
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride exerts its anti-cancer effects through the activation of the caspase pathway, which is involved in the regulation of apoptosis. It has also been found to inhibit the activity of certain enzymes involved in cell proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been studied for its effects on the nervous system. It has been found to enhance the release of serotonin and dopamine, two neurotransmitters involved in mood regulation. [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been shown to increase the expression of certain genes involved in neuroprotection, suggesting potential therapeutic applications in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its synthesis can be complex and time-consuming, making it less practical for large-scale studies. Additionally, more research is needed to fully understand its potential side effects and interactions with other compounds.
Future Directions
There are several potential future directions for research on [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride. One area of interest is its potential use in combination with other anti-cancer compounds to enhance their effectiveness. Additionally, further studies are needed to fully understand its effects on the nervous system and its potential therapeutic applications in neurological disorders. Finally, more research is needed to optimize its synthesis and develop more efficient methods for its production.
Synthesis Methods
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride can be synthesized through a multistep process involving the reaction of 1-methylindole with paraformaldehyde, followed by the reaction of the resulting compound with N,N-dimethylbenzylamine. The final product is obtained through the addition of hydrochloric acid to the reaction mixture.
Scientific Research Applications
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in cancer treatment.
properties
IUPAC Name |
4-[[1-(1H-indol-3-yl)propan-2-ylamino]methyl]-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.ClH/c1-15(12-17-14-22-20-7-5-4-6-19(17)20)21-13-16-8-10-18(11-9-16)23(2)3;/h4-11,14-15,21-22H,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKISGEJIKUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC3=CC=C(C=C3)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132398.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6132414.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6132434.png)
![ethyl 2-anilino-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132435.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6132455.png)

![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132519.png)